5-(N-Propoxy)pyrazine-2-boronic acid pinacol ester
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Overview
Description
5-(N-Propoxy)pyrazine-2-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is valued for its stability and reactivity, making it a useful building block in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-Propoxy)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-bromo-N-propoxypyrazine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
5-(N-Propoxy)pyrazine-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Solvents: THF, DMF, or toluene are commonly used solvents.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Hydrocarbons: Formed through protodeboronation.
Scientific Research Applications
5-(N-Propoxy)pyrazine-2-boronic acid pinacol ester is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 5-(N-Propoxy)pyrazine-2-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Used in similar coupling reactions but with different reactivity and selectivity.
2-Aminopyridine-5-boronic Acid Pinacol Ester: Another boronic ester used in the synthesis of biologically active compounds.
2-Fluoropyridine-5-boronic Acid Pinacol Ester: Utilized in the synthesis of fluorinated organic molecules.
Uniqueness
5-(N-Propoxy)pyrazine-2-boronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and selectivity in coupling reactions. Its N-propoxy group provides additional functionalization options, making it a valuable compound in the synthesis of diverse organic molecules.
Properties
Molecular Formula |
C13H21BN2O3 |
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Molecular Weight |
264.13 g/mol |
IUPAC Name |
2-propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C13H21BN2O3/c1-6-7-17-11-9-15-10(8-16-11)14-18-12(2,3)13(4,5)19-14/h8-9H,6-7H2,1-5H3 |
InChI Key |
ZWYFDKREJLPRKT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OCCC |
Origin of Product |
United States |
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